

# An In-depth Technical Guide to Diethyl Oxalate-<sup>13</sup>C<sub>2</sub>

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## Compound of Interest

Compound Name: Diethyl oxalate-<sup>13</sup>C<sub>2</sub>

Cat. No.: B033084

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CAS Number: 150992-84-0

This technical guide provides a comprehensive overview of **Diethyl oxalate-<sup>13</sup>C<sub>2</sub>**, an isotopically labeled compound crucial for advancements in metabolic research, mechanistic studies, and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.

## Introduction

**Diethyl oxalate-<sup>13</sup>C<sub>2</sub>** is a stable, isotopically labeled form of diethyl oxalate where the two carbonyl carbons are replaced with the carbon-13 (<sup>13</sup>C) isotope.[1] This specific labeling provides a powerful tool for tracing the metabolic fate of the oxalate moiety and for elucidating complex biochemical pathways and reaction mechanisms.[1] Its primary utility lies in its application as a tracer in metabolic studies, particularly in the investigation of hyperoxaluria, and as a starting material for the synthesis of other <sup>13</sup>C-labeled molecules.[1]

## Chemical and Physical Properties

**Diethyl oxalate-<sup>13</sup>C<sub>2</sub>** shares its chemical properties with its unlabeled counterpart but is distinguished by its isotopic enrichment. The key physical and chemical data are summarized below for easy reference.

Property	Value	Reference
CAS Number	150992-84-0	[2]
Molecular Formula	C <sub>4</sub> ( <sup>13</sup> C) <sub>2</sub> H <sub>10</sub> O <sub>4</sub>	[2]
Molecular Weight	148.13 g/mol	[2]
Isotopic Purity	>99 atom % <sup>13</sup> C	[1]
Appearance	Colorless Liquid	[3]
Boiling Point	185 °C (lit.)	
Density	1.091 g/mL at 25 °C	
Flash Point	75 °C (167 °F) - closed cup	
Solubility	Miscible with alcohols and ether. Slightly soluble in water.	[4][5]
InChI Key	WYACBZDAHNBPPB-MPOCSFTDSA-N	
SMILES String	CCO--INVALID-LINK---- INVALID-LINK--OCC	

## Synthesis and Characterization

The most common method for synthesizing **Diethyl oxalate-<sup>13</sup>C<sub>2</sub>** is through the acid-catalyzed esterification of <sup>13</sup>C-labeled oxalic acid with ethanol.[1] This process is favored for its high efficiency and the ability to maintain isotopic integrity.[1]

## Synthesis Workflow

*Synthesis workflow for **Diethyl oxalate-<sup>13</sup>C<sub>2</sub>**.*

## Experimental Protocol: Synthesis

A representative protocol for the synthesis of **Diethyl oxalate-<sup>13</sup>C<sub>2</sub>** is as follows:

- Reactant Preparation: Commercially available oxalic acid-<sup>13</sup>C<sub>2</sub> dihydrate is used as the starting material.[1] An excess of ethanol is used to drive the reaction towards the formation

of the diethyl ester.[1]

- **Reaction Setup:** The  $^{13}\text{C}$ -labeled oxalic acid and ethanol are combined in a reaction vessel. A strong acid, typically sulfuric acid, is added as a catalyst.[1] A common molar ratio of oxalic acid- $^{13}\text{C}_2$  to ethanol is 1:4.[1]
- **Esterification:** The mixture is heated to a temperature of 60–80°C and refluxed.[1] The reaction progress is monitored until completion.
- **Purification:** Upon completion, the crude product is purified. This is typically achieved through vacuum distillation to isolate the **Diethyl oxalate- $^{13}\text{C}_2$**  from unreacted starting materials and byproducts.[1]
- **Characterization:** The final product is characterized to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the incorporation of the  $^{13}\text{C}$  label at the carbonyl carbons, while Mass Spectrometry (MS) confirms the isotopic purity, which is generally greater than 99%.[1] Chemical purity is assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][6]

## Applications in Research and Drug Development

**Diethyl oxalate- $^{13}\text{C}_2$**  is a versatile tool with significant applications in various scientific fields.

- **Metabolic Pathway Analysis:** The primary application is in tracing metabolic pathways.[1] It is particularly valuable in studying disorders of oxalate metabolism, such as Primary Hyperoxaluria (PH), by allowing researchers to track the endogenous production and flux of oxalate.[1]
- **Mechanistic Studies:** As an isotopic tracer, it is instrumental in elucidating the mechanisms of chemical reactions.[1] It allows for the precise tracking of carbon atoms, which helps in identifying reaction intermediates and validating proposed pathways, such as in carbon dioxide reduction reactions.[1]
- **Solid-State NMR:** It serves as a precursor for preparing  $^{13}\text{C}$ -enriched materials for detailed solid-state NMR (ssNMR) investigations, providing insights into the structure of oxalate-containing systems.[1]

- **Drug Development:** While direct therapeutic applications are not its primary use, it is a critical tool in the research and development of drugs targeting metabolic disorders.<sup>[6]</sup> It aids in understanding the mechanism of diseases and can be used to assess the metabolic effects of potential drug candidates.

## Metabolic Studies in Hyperoxaluria

A key application of **Diethyl oxalate-<sup>13</sup>C<sub>2</sub>** is in the study of hyperoxaluria, a condition characterized by the overproduction of oxalate. The labeled compound, often administered as <sup>13</sup>C<sub>2</sub>-oxalate, allows for the quantification of metabolic fluxes.<sup>[1]</sup>

## Oxalate Metabolic Pathways

Endogenous oxalate is primarily produced in the liver from glyoxylate and ascorbic acid.<sup>[7][8]</sup> **Diethyl oxalate-<sup>13</sup>C<sub>2</sub>**, after hydrolysis to <sup>13</sup>C<sub>2</sub>-oxalate, allows researchers to trace the contributions of different precursors to the overall oxalate pool.

*Simplified metabolic pathway of endogenous oxalate production.*

## Quantitative Data from Isotopic Enrichment Studies

Studies using a primed, continuous infusion of <sup>13</sup>C<sub>2</sub>-oxalate have provided valuable quantitative data on the differences in oxalate metabolism between healthy individuals and patients with Primary Hyperoxaluria Type 1 (PH1).<sup>[1]</sup>

Analyte (Isotopic Label)	PH Type 1 Patients (n=5) Average Enrichment (TTR%)	Normal Healthy Volunteers (n=5) Average Enrichment (TTR%)
1- <sup>13</sup> C-glycolate	68.8	27.7
1- <sup>13</sup> C-glyoxylate	2.3	0.4
1- <sup>13</sup> C-oxalate	31.1	0.4
<sup>13</sup> C <sub>2</sub> -oxalate	26.1	10.8

Data sourced from a study on isotopic enrichments in plasma analytes during steady state.

[\[1\]](#)

## Experimental Methodologies

The use of **Diethyl oxalate-<sup>13</sup>C<sub>2</sub>** in metabolic research involves specific and detailed experimental protocols to ensure accurate and reproducible results.

## General Workflow for in vivo Metabolic Studies

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